Cas no 777886-69-8 (2-(3-Nitrophenyl)azetidine)

2-(3-Nitrophenyl)azetidine 化学的及び物理的性質
名前と識別子
-
- AKOS006294321
- EN300-1831249
- 777886-69-8
- 2-(3-nitrophenyl)azetidine
- Azetidine, 2-(3-nitrophenyl)-
- 2-(3-Nitrophenyl)azetidine
-
- インチ: 1S/C9H10N2O2/c12-11(13)8-3-1-2-7(6-8)9-4-5-10-9/h1-3,6,9-10H,4-5H2
- InChIKey: FIMIIFSYTYIHKY-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC(=C1)C1CCN1)=O
計算された属性
- 精确分子量: 178.074227566g/mol
- 同位素质量: 178.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8Ų
- XLogP3: 1.3
じっけんとくせい
- 密度みつど: 1.245±0.06 g/cm3(Predicted)
- Boiling Point: 292.3±33.0 °C(Predicted)
- 酸度系数(pKa): 9.90±0.40(Predicted)
2-(3-Nitrophenyl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831249-1g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1831249-2.5g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1831249-5.0g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1831249-1.0g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1831249-0.1g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1831249-5g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1831249-0.25g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1831249-0.5g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1831249-10.0g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1831249-0.05g |
2-(3-nitrophenyl)azetidine |
777886-69-8 | 0.05g |
$1068.0 | 2023-09-19 |
2-(3-Nitrophenyl)azetidine 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
2-(3-Nitrophenyl)azetidineに関する追加情報
Introduction to 2-(3-Nitrophenyl)azetidine (CAS No. 777886-69-8)
2-(3-Nitrophenyl)azetidine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This heterocyclic amine derivative, identified by the CAS number 777886-69-8, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both a nitro group and an azetidine ring imparts distinct reactivity, making it a valuable scaffold for synthesizing novel bioactive molecules.
The chemical structure of 2-(3-Nitrophenyl)azetidine consists of a six-membered azetidine ring fused with a phenyl ring substituted at the 3-position with a nitro group. This configuration endows the molecule with a balance of electronic and steric properties that are highly conducive to further chemical manipulation. The nitro group, in particular, serves as a versatile handle for functionalization, enabling the introduction of various pharmacophores or for further derivatization to explore different biological activities.
In recent years, there has been growing interest in azetidine derivatives as they exhibit promising pharmacological properties. The azetidine core is known to mimic certain natural amino acid structures, which can be exploited in the design of enzyme inhibitors or receptor modulators. Specifically, 2-(3-Nitrophenyl)azetidine has been investigated for its potential role in modulating enzymes involved in inflammatory pathways. Preliminary studies suggest that this compound may interact with specific targets, leading to therapeutic effects that are relevant to conditions such as arthritis and other inflammatory disorders.
One of the most compelling aspects of 2-(3-Nitrophenyl)azetidine is its synthetic accessibility. The compound can be readily prepared through well-established organic reactions, including nucleophilic substitution and condensation reactions. This ease of synthesis allows researchers to rapidly explore modifications to the molecule, tailoring its properties for specific applications. For instance, replacing the nitro group with an amino or hydroxyl group could alter the electronic distribution and potentially enhance binding affinity to biological targets.
The pharmacokinetic profile of 2-(3-Nitrophenyl)azetidine is another area of active investigation. Understanding how the molecule is metabolized and excreted is crucial for optimizing its therapeutic potential. Early studies have indicated that this compound may exhibit moderate solubility in water, which could influence its bioavailability. Additionally, the stability of the azetidine ring under physiological conditions is being evaluated to ensure that it remains intact during biological processes.
Advances in computational chemistry have further accelerated the exploration of 2-(3-Nitrophenyl)azetidine. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. These predictions can guide experimental design and help identify optimal analogs with enhanced activity or selectivity. The integration of experimental data with computational insights has become indispensable in modern drug discovery, and compounds like 2-(3-Nitrophenyl)azetidine are prime examples where this approach is proving fruitful.
Moreover, the environmental impact of synthesizing and handling 2-(3-Nitrophenyl)azetidine is an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices not only align with global efforts to promote environmental stewardship but also enhance the economic viability of pharmaceutical research programs.
In conclusion, 2-(3-Nitrophenyl)azetidine (CAS No. 777886-69-8) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features, synthetic accessibility, and potential biological activities make it an attractive scaffold for designing new drugs. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in addressing various therapeutic challenges.
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